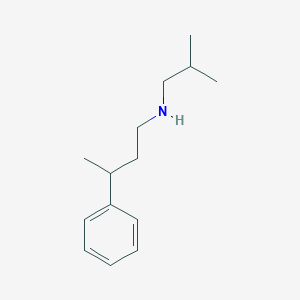

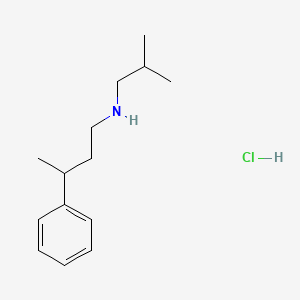

(2-Methylpropyl)(3-phenylbutyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methylpropyl)(3-phenylbutyl)amine is a chemical compound with the molecular formula C14H23N . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines like (2-Methylpropyl)(3-phenylbutyl)amine can be achieved through various methods. One common method is the reduction of nitriles and amides with LiAlH4 . Another method involves the S N 2 reactions of alkyl halides with ammonia or an alkylamine . Additionally, amines can be prepared by the reduction of alkyl azide with LiAlH4 .Molecular Structure Analysis

The molecular structure of (2-Methylpropyl)(3-phenylbutyl)amine involves the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 42 bond(s) . The molecular weight of this compound is 205.34 g/mol .Chemical Reactions Analysis

Amines, including (2-Methylpropyl)(3-phenylbutyl)amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Furthermore, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols . Amines of low molar mass are quite soluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis

Amines, including “(2-Methylpropyl)(3-phenylbutyl)amine”, are versatile building blocks in organic synthesis . They exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability . These properties enable the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Synthesis Methodologies

Synthesis methodologies for amines have evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization . Recent developments emphasize the use of sustainable and efficient synthetic strategies, including catalytic methods and renewable starting materials .

Chemical Properties

Amines, including “(2-Methylpropyl)(3-phenylbutyl)amine”, exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability . These properties make them valuable building blocks in organic synthesis .

Mecanismo De Acción

Target of Action

It’s structurally similar to 3-phenylpropylamine, which is known to interact with trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

The compound could bind to the active sites of the target enzymes, potentially altering their function .

Result of Action

Similar compounds like 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine have shown activity with inhibition concentration value of (ic50) 294 μM . This suggests that (2-Methylpropyl)(3-phenylbutyl)amine might also exhibit some level of biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Methylpropyl)(3-phenylbutyl)amine. For instance, aromatic amines, which include (2-Methylpropyl)(3-phenylbutyl)amine, can interact with photo-excited states of other compounds, leading to fluorescence quenching . This interaction could potentially affect the compound’s stability and efficacy.

Direcciones Futuras

Research on amines, including (2-Methylpropyl)(3-phenylbutyl)amine, is ongoing. For instance, a study has reported the production of metabolites with antioxidant activity by Botryosphaeria dothidea, which includes 3,6-bis(2-methylpropyl)-2,5-piperazinedione . This suggests that (2-Methylpropyl)(3-phenylbutyl)amine and similar compounds could have potential applications in the production of antioxidants .

Propiedades

IUPAC Name |

N-(2-methylpropyl)-3-phenylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-12(2)11-15-10-9-13(3)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNASQTUKDJKHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCC(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpropyl)(3-phenylbutyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

amine hydrochloride](/img/structure/B6362196.png)

![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)